O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18281891
InChI: InChI=1S/C14H23NO5/c1-5-19-12(17)10-8-11(16)6-7-15(9-10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3
SMILES:
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol

O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate

CAS No.:

Cat. No.: VC18281891

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate -

Specification

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
IUPAC Name 1-O-tert-butyl 3-O-ethyl 5-oxoazepane-1,3-dicarboxylate
Standard InChI InChI=1S/C14H23NO5/c1-5-19-12(17)10-8-11(16)6-7-15(9-10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3
Standard InChI Key VMPMGSIQMJOEEX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CC(=O)CCN(C1)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-O-tert-butyl 3-O-ethyl 5-oxoazepane-1,3-dicarboxylate . Its molecular formula, C14H23NO5\text{C}_{14}\text{H}_{23}\text{NO}_5, reflects a seven-membered azepane ring substituted with two ester groups and a ketone. The tert-butyl and ethyl ester moieties at positions one and three, respectively, contribute to its steric and electronic properties.

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC14H23NO5\text{C}_{14}\text{H}_{23}\text{NO}_5
Molecular Weight285.34 g/mol
CAS Number2104879-26-5
SMILES NotationCCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C

Structural Differentiation from Isomers

A related positional isomer, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 141642-82-2), shares the same molecular formula but differs in ester group placement . This distinction impacts reactivity; the 1,3-isomer exhibits greater steric hindrance at the ketone, influencing its nucleophilic susceptibility.

Spectroscopic Characterization

While specific NMR or IR data for the 1,3-isomer are unavailable in the provided sources, analogous azepane derivatives are typically characterized using 13C^{13}\text{C} NMR to resolve carbonyl signals (~170–180 ppm) and 1H^{1}\text{H} NMR for ester methyl groups (~1.2–1.4 ppm) . Mass spectrometry (MS) confirms the molecular ion peak at m/z 285.34.

Synthesis and Reaction Pathways

Multi-Step Synthesis Protocol

The compound is synthesized via sequential alkylation and esterification steps:

  • Ring Formation: Azepane rings are constructed via cyclohexanone derivatives, followed by oxidation to introduce the ketone at position five .

  • Esterification: The tert-butyl and ethyl ester groups are introduced using Boc (tert-butoxycarbonyl) and ethyl chloroformate in the presence of a base such as sodium hydride.

  • Purification: Column chromatography (ethyl acetate/hexane, 1:1) yields the final product with ~66% efficiency .

Key Reagents and Conditions:

  • Alkylating Agents: tert-Butyl bromide, ethyl iodide.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) .

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF) .

Applications in Organic Synthesis

Nucleophilic Acyl Substitution

The electron-deficient carbonyl at position five facilitates nucleophilic attacks, enabling:

  • Amide Formation: Reaction with amines to yield bicyclic lactams, precursors in alkaloid synthesis .

  • Grignard Additions: Formation of tertiary alcohols for chiral center introduction.

Pharmaceutical Intermediate

The compound’s rigid azepane scaffold is leveraged in drug discovery for:

  • Protease Inhibitors: Mimicking peptide backbones in HIV-1 protease inhibitors .

  • Neurological Agents: Functionalization to target GABA receptors.

SupplierPurityQuantityPrice (USD)
VulcanChem95%250 mg$200
Combi-Blocks >98%1 g$450

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